molecular formula C12H11NO6 B14587273 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate CAS No. 61547-27-1

6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate

Cat. No.: B14587273
CAS No.: 61547-27-1
M. Wt: 265.22 g/mol
InChI Key: GWCVWMUUOLEPIF-UHFFFAOYSA-N
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Description

6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate is a chemical compound with a complex structure that includes a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate typically involves multi-step organic reactions. One common approach is to start with the furo[3,4-c]pyridine core and introduce the methyl and oxo groups through specific reagents and conditions. The diacetate groups are then added through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride

Uniqueness

Compared to similar compounds, 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration

Properties

CAS No.

61547-27-1

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

(7-acetyloxy-6-methyl-1-oxo-3H-furo[3,4-c]pyridin-3-yl) acetate

InChI

InChI=1S/C12H11NO6/c1-5-10(17-6(2)14)9-8(4-13-5)12(18-7(3)15)19-11(9)16/h4,12H,1-3H3

InChI Key

GWCVWMUUOLEPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(OC(=O)C2=C1OC(=O)C)OC(=O)C

Origin of Product

United States

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